The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone generally involves several key steps:
The synthesis parameters, such as temperature, reaction time, and catalyst choice, can significantly influence yield and purity .
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets .
As a synthetic cathinone, 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone can participate in various chemical reactions:
These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems .
The mechanism of action for 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone primarily involves its interaction with neurotransmitter transporters:
This dual action on neurotransmitter systems is characteristic of many synthetic cathinones and contributes to their psychoactive effects .
The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone include:
These properties influence its handling and application in research settings .
The scientific applications of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone include:
Understanding these applications helps in assessing both the therapeutic potential and risks associated with synthetic cathinones .
Synthetic cathinones emerged as a significant class of novel psychoactive substances (NPS) in the early 2000s, positioning themselves as legal alternatives to controlled stimulants like MDMA, cocaine, and amphetamines. Structurally, they are β-keto phenethylamine derivatives, mimicking the core scaffold of cathinone—the primary psychoactive alkaloid in Catha edulis (khat). Unlike traditional illicit drugs, synthetic cathinones were initially marketed as "bath salts," "plant fertilizers," or "research chemicals" with labels stating "not for human consumption," enabling their legal sale online and in retail outlets. This facilitated rapid global distribution via "dark web" marketplaces, which utilized untraceable digital currencies. By 2013, approximately 600 such sites operated in Europe alone [1].
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), now replaced by the European Union Drugs Agency (EUDA), monitored over 950 NPS by 2023, with synthetic cathinones representing the second-largest category after synthetic cannabinoids. Notably, cathinones like 3-MMC, 3-CMC, and 4-CMC dominated seizures in 2021–2023, underscoring their persistent prevalence .
Table 1: Key Identifiers for 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride
Property | Value |
---|---|
IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride |
Synonyms | N-Ethyl Hexylone |
Chemical Formula | C₁₅H₂₁NO₃ • HCl |
Molecular Weight | 299.8 g/mol |
CAS Number | 27912-41-0 |
Purity (Typical) | ≥98% |
Appearance | Crystalline solid or powder |
Primary Market Packaging | Sealed aluminum foil bags |
Benzodioxol-substituted cathinones—characterized by a 3,4-methylenedioxy phenyl ring—constitute a major subgroup of synthetic cathinones. This structural motif enhances serotoninergic activity, mirroring the effects of MDMA. Early examples like methylone (24) emerged in Japan and Europe circa 2004 under the name "Explosion" [1]. Subsequent derivatives, including butylone (25) and pentylone (23), followed, leveraging the benzodioxol group to amplify empathogenic and stimulant properties.
N-Ethyl Hexylone represents a later-generation analogue within this family. It was developed as a hexyl-chain extension of pentylone (N-ethylpentylone), intensifying lipophilicity and central nervous system penetration. By 2022, it was actively marketed in Europe as a "potent empathogen and stimulant" [2] [4]. Online vendors promoted it explicitly as a "Hexylone analogue" with "superior psychoactive effects," packaged as crystalline powders in quantities from 1g to 10kg [3] [4]. Its detection exemplifies the continuous innovation in illicit cathinone design.
NPS manufacturers exploit structural ambiguity in drug legislation by creating analogues that modify non-core regions of controlled substances. These "legal highs" retain pharmacological activity but evade legal restrictions due to their novel structures. Synthetic cathinones epitomize this strategy: Minor alterations to the amine group (e.g., N-ethyl vs. N-methyl), alkyl chain length, or halogenation patterns yield new, non-scheduled compounds [1] .
N-Ethyl Hexylone exemplifies this trend as a direct analogue of pentylone. As depicted in Figure 1, it extends the α-alkyl chain from pentyl (C₅) to hexyl (C₆). This modification leverages three key loopholes:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1